佛罗里多苷

描述

Synthesis Analysis

Floridoside and isofloridoside synthesis in red algae involves trehalose 6-phosphate synthase-like enzymes. A study by Pade et al. (2015) identified two candidate genes, Gasu_10960 and Gasu_26940, in the genome of the extremophilic red alga Galdieria sulphuraria, which are involved in the biosynthesis of floridoside and isofloridoside. These genes encode enzymes that combine sugar phosphate synthase and phosphatase activities, crucial for osmotic acclimation in saline environments (Pade et al., 2015).

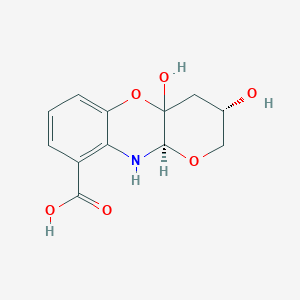

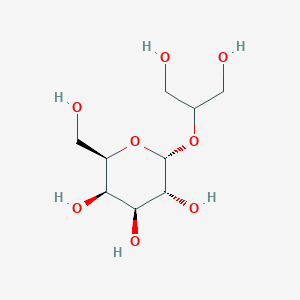

Molecular Structure Analysis

Floridoside's molecular structure, characterized as 2-O-glycerol-α-D-galactopyranoside, contributes to its functional properties, including osmoregulation and antioxidant activity. This structure facilitates its role as a compatible solute that red algae accumulate under stress conditions to maintain cell viability and function.

Chemical Reactions and Properties

The chemical properties of floridoside, such as its ability to act as an antioxidant, are linked to its structure. Niu et al. (2020) demonstrated that floridoside activates hemoxygenase-1 (HO-1) expression through the p38/ERK MAPK pathway in human hepatocyte L-02 cells, highlighting its potential in mediating antioxidant responses (Niu et al., 2020).

Physical Properties Analysis

The physical properties of floridoside, including its crystalline forms, were explored by Maneffa et al. (2020), who reported the identification of previously unforeseen crystal forms of floridoside. This discovery provides insight into the physicochemical characteristics and potential applications of floridoside in various fields (Maneffa et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of floridoside reveal its role in inhibiting pro-inflammatory responses, as demonstrated by Kim et al. (2013), who found that floridoside suppresses the production of nitric oxide and reactive oxygen species in activated microglia, indicating its anti-inflammatory and neuroprotective potentials (Kim et al., 2013).

科学研究应用

成骨分化

佛罗里多苷促进小鼠骨髓间充质干细胞的成骨分化。这种来自Laurencia undulata的化合物增强了碱性磷酸酶、I 型胶原、骨钙素/骨桥蛋白和矿化的上调,这些对于骨形成至关重要。这表明其作为骨病治疗剂的潜力 (Ryu 等,2015).

免疫激活

从红藻Mastocarpus stellatus中提取的佛罗里多苷可以激活经典补体途径,这是免疫系统的一个组成部分。这种激活是通过募集和激活天然 IgM 发生的,表明佛罗里多苷在开发治疗应用的抗补体剂方面的潜力 (Courtois 等,2008).

抗氧化性能

佛罗里多苷通过 p38/ERK MAPK 通路激活人肝细胞 L-02 细胞中的血红素加氧酶-1 (HO-1) 表达,表现出抗氧化性能。它上调了 SOD 和 GSH-Px 等抗氧化酶的表达,表明其在细胞保护中的作用对抗氧化应激 (Niu 等,2020).

神经炎症反应

佛罗里多苷可以抑制活化小胶质细胞中的促炎反应,而活化小胶质细胞与阿尔茨海默病和帕金森病等神经退行性疾病有关。它抑制一氧化氮和活性氧的产生,并下调 iNOS 和 COX-2 的表达,表明其治疗神经炎症的潜力 (Kim 等,2013).

工业应用

关于佛罗里多苷的防污和治疗特性的研究很显着。红微藻Galdieria sulphuraria在特定的生长和渗透胁迫条件下,由于其独特的属性(如单细胞性质和异养生长的能力),显示出作为佛罗里多苷的工业生产者的潜力 (Martínez-García & van der Maarel, 2016).

抗氧化和抗炎特性

来自Laurencia undulata的佛罗里多苷和 D-异佛罗里多苷表现出显着的抗氧化能力,并具有作为 MMP-2 和 MMP-9 抑制剂的潜力,而 MMP-2 和 MMP-9 参与炎症。这表明它们作为天然海洋抗氧化剂在食品和制药领域的适用性 (Li 等,2010).

藻类渗透调节

佛罗里多苷在红藻物种的渗透调节中起着至关重要的作用。它在Catenella nipae中的存在随盐度而变化,表明其在红树林等极端栖息地的渗透适应中的重要性 (Karsten 等,1995).

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(alpha-D-galactosyl)glycerol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)

![(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol](/img/structure/B1241009.png)